4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride
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Overview
Description
The compound “4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride” is a chemical compound that is likely to be a derivative of benzimidazole . Benzimidazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, involves a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The molecular structure of similar compounds was characterized by various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral technique . For example, the 1H NMR spectrum of a similar compound, 3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole, was reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a multi-step procedure . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole was reported to be a white crystalline solid with a melting point of 160–162°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Piperazine Derivatives : A study by Marvanová et al. (2016) focused on the synthesis and characterization of new piperazine derivatives, highlighting their potential as dual antihypertensive agents. The research involved the transformation of free bases into hydrochloride salts, with a focus on the protonation of nitrogen atoms in the piperazine ring, determined through solid-state analytical techniques (Marvanová et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
- Antimicrobial and Anthelmintic Activity : A study by Sanjeevarayappa et al. (2015) described the synthesis, characterization, and biological evaluation of a piperazine derivative, which exhibited moderate anthelmintic and poor antibacterial activities. The study emphasizes the importance of molecular structure in determining the bioactivity of synthesized compounds (Sanjeevarayappa et al., 2015).
Role in Drug Development
- Intermediate for Antihypertensive Drug Development : Research by Ramesh et al. (2006) presented an improved process for preparing an important intermediate used in the development of the antihypertensive agent, Doxazosin. This highlights the compound's role in the synthesis of therapeutically relevant molecules (Ramesh et al., 2006).
Pharmacological Insights
- Antibacterial Activity of Terazosin Derivatives : Kumar et al. (2021) explored the synthesis, characterization, and antibacterial activity of Terazosin hydrochloride drug and its derivatives. The study provides insights into the potential therapeutic applications of piperazine derivatives in treating bacterial infections (Kumar et al., 2021).
Novel Synthetic Approaches
- Visible-Light-Driven Synthesis : Gueret et al. (2020) introduced a visible-light-promoted decarboxylative annulation protocol to synthesize 2-substituted piperazines, demonstrating an innovative approach to accessing these scaffolds under mild conditions. This method opens up new possibilities for the efficient synthesis of piperazine-based compounds (Gueret et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown multi-target inhibitory action against different microbes .
Mode of Action
It’s hypothesized that the compound may interact with its targets in a way that inhibits their function, leading to its antimicrobial effects .
Biochemical Pathways
Similar compounds have been shown to interfere with the dna synthesis of microbes, inhibiting their growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability, suggesting that this compound may also be well-absorbed and distributed in the body .
Result of Action
Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
properties
IUPAC Name |
4-piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15;/h1-3,12H,4-7H2,(H2,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSVTENBPUZZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2NC(=O)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365044-91-2 |
Source
|
Record name | 4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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